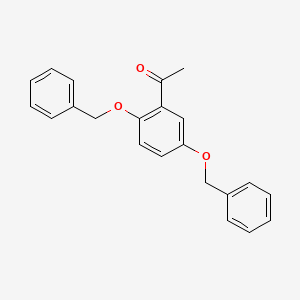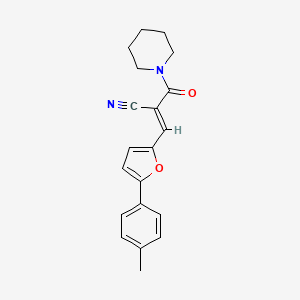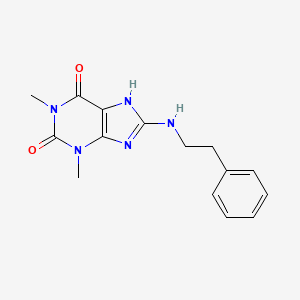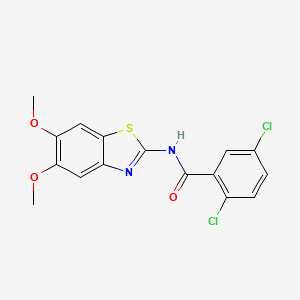
1-(2,5-Bis(benzyloxy)phenyl)ethanone
Descripción general
Descripción
1-(2,5-Bis(benzyloxy)phenyl)ethanone (1-BBPE) is a synthetic compound with a wide range of scientific applications. It is a type of phenyl ketone that is formed from the condensation of benzyl alcohol and acetophenone. The compound has been studied in the fields of biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
Cancer Research: EGFR-TK Inhibition
“1-(2,5-Bis(benzyloxy)phenyl)ethanone” has been utilized in the synthesis of new oxadiazole and pyrazoline derivatives as promising EGFR-TK inhibitors . These compounds have shown potent anticancer activity against various human cancer cell lines, including HCT116, HepG-2, and MCF7. The compound’s ability to induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS) makes it a valuable asset in cancer pharmacology and therapy development.
Material Science: Ligand for Halogen Exchange Reactions
In material science, this compound serves as a ligand in halogen exchange reactions, which are crucial for the synthesis of complex molecules . Its role in these reactions can lead to the development of new materials with potential applications in electronics, pharmaceuticals, and nanotechnology.
Environmental Science: Analytical Applications
The compound’s properties are significant in environmental science, particularly in analytical chemistry. It can be used for the detection and quantification of environmental pollutants through techniques like NMR, HPLC, LC-MS, and UPLC . This is essential for monitoring and managing environmental health and safety.
Biochemistry: Study of Biological Pathways
“1-(2,5-Bis(benzyloxy)phenyl)ethanone” is also relevant in biochemistry for studying biological pathways and processes. Its interactions with various enzymes and receptors can help in understanding the mechanisms of diseases and the development of biochemical assays .
Pharmacology: Drug Development
In pharmacology, this compound is used in the development of new drugs. Its molecular structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for the creation of more effective and safer medications .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, “1-(2,5-Bis(benzyloxy)phenyl)ethanone” is used as a reference standard to ensure the accuracy and reliability of pharmaceutical testing. It helps in the calibration of instruments and validation of test methods, which is crucial for quality control in the pharmaceutical industry .
Propiedades
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Bis(benzyloxy)phenyl)ethanone | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)
![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)
